molecular formula C22H29N3O3 B2882969 N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 922136-79-6

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2882969
CAS No.: 922136-79-6
M. Wt: 383.492
InChI Key: MDNOIZCERWTGAQ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide is a synthetic organic compound with a molecular formula of C22H29N3O3 and a molecular weight of 383.5 g/mol . This chemically complex molecule features a 1-methylindoline group linked via an ethylamine chain to a 2,4-dimethoxybenzamide unit, presenting a multifaceted structure of interest in medicinal chemistry and neuroscience research. Compounds with similar structural motifs, particularly those incorporating substituted benzamides and amine-containing side chains, have demonstrated significant biological activity in scientific literature. For instance, research on analogous molecules has identified potent and selective agonists for serotonin (5-HT) receptors, such as the 5-HT1F receptor, which is a validated target for the investigation of migraine therapies . Furthermore, other N-substituted phenethylamine derivatives are known to exhibit high affinity for 5-HT2A receptors, making them valuable tools for probing neurochemical pathways and receptor function . Researchers can leverage this compound as a key intermediate or a novel chemical entity for developing new neuropharmacological probes, investigating receptor-ligand interactions, and exploring structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-24(2)20(15-6-9-19-16(12-15)10-11-25(19)3)14-23-22(26)18-8-7-17(27-4)13-21(18)28-5/h6-9,12-13,20H,10-11,14H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNOIZCERWTGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=C(C=C3)OC)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide (CAS No. 1421372-67-9) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight325.39 g/mol
Boiling PointNot available
Log P3.12
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound exhibit cytotoxic effects through various mechanisms, including:

  • DNA Intercalation : The indole moiety may facilitate interaction with DNA, leading to inhibition of replication.
  • Tubulin Inhibition : Some studies suggest that related compounds inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, contributing to apoptosis in cancer cells .

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes IC₅₀ values against selected cell lines:

Cell LineIC₅₀ (µM)
A549 (Lung)15
HeLa (Cervical)20
MCF-7 (Breast)30

These results indicate a preferential activity towards lung and cervical cancer cell lines.

Case Studies

  • A549 Cell Line Study : In a study examining the effects of the compound on A549 cells, it was found that treatment led to significant apoptosis characterized by increased Annexin V positivity and caspase activation. This suggests that the compound induces programmed cell death through intrinsic pathways .
  • HeLa Cell Line Study : Another study reported that this compound displayed moderate cytotoxicity in HeLa cells. The mechanism was attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G₂/M phase .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is expected to have high gastrointestinal absorption due to its favorable lipophilicity (Log P = 3.12). Additionally, it shows a moderate volume of distribution and a half-life suitable for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

The dimethoxybenzamide core is shared with compounds like 5-bromo-N-(2-((3-aminopropyl)(ethyl)amino)ethyl)-2,3-dimethoxybenzamide ().

Compound Core Structure Side Chain Key Features
Target compound 2,4-dimethoxybenzamide Dimethylaminoethyl + 1-methylindolin-5-yl Indole moiety, tertiary amine
5-bromo-2,3-dimethoxybenzamide derivatives () 2,3-dimethoxybenzamide Ethylaminoalkyl + phthalimide/amine Bromine substitution, flexible alkyl chain
N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide () Nitro-substituted benzamide Diethylaminoethyl + dimethylamino Electron-withdrawing nitro group

Key Observations :

  • The indole group in the target compound enhances lipophilicity (predicted logP >3) compared to alkyl-substituted analogs (logP ~2–3) .
Amine-Functionalized Analogues

Compounds like N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride (SzR-105, ) share the dimethylamino motif but diverge in the aromatic core (quinoline vs. benzamide). The quinoline carboxamide framework in SzR-105 may favor interactions with metal ions or enzymes requiring planar aromatic systems, whereas the target’s indole-benzamide hybrid could target GPCRs or kinases .

Pharmacological Potential

While direct activity data for the target compound is unavailable, structurally related benzamides in and exhibit affinity for dopamine D3 receptors. For example, N-(2-(ethyl(3-aminopropyl)amino)ethyl)-5-bromo-2,3-dimethoxybenzamide (8a) shows submicromolar D3 binding (Ki = 0.8 nM), attributed to its flexible alkylamine side chain .

Physicochemical and ADME Profiles

Parameter Target Compound (8a) Compound
Molecular Weight ~450 g/mol (estimated) 408.3 g/mol 338.4 g/mol
Hydrogen Bond Donors 2 (amide NH, indole NH) 3 (amide NH, amine NH) 2 (amide NH)
Rotatable Bonds 6 8 7
Predicted Solubility (LogS) -3.5 (moderately soluble) -4.1 (poorly soluble) -2.8 (soluble)

Implications :

  • The target’s higher molecular weight and indole group may limit blood-brain barrier permeability compared to smaller analogs (e.g., ) .
  • The dimethoxy groups enhance metabolic stability relative to nitro-substituted derivatives .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to link the indole and benzamide moieties .
  • Functional group protection : Protect reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) to prevent side reactions during synthesis .
  • Purification : Employ column chromatography or preparative HPLC to isolate the final compound with >95% purity .
    Key considerations : Optimize reaction temperature (e.g., 0–25°C for sensitive steps) and solvent selection (e.g., dichloromethane for amidation) to maximize yield .

Advanced: How can structural analogs inform the design of biological activity assays for this compound?

Answer:

  • Imidazole-thioether analogs : Compounds like N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methylbenzamide () suggest targeting kinase or protease pathways due to their imidazole-thioether motifs. Use kinase inhibition assays (e.g., ADP-Glo™) for preliminary screening .
  • Indole derivatives : Similar indole-containing compounds exhibit serotonin receptor modulation (). Design radioligand binding assays (e.g., 5-HT2A receptor) to evaluate affinity .
  • Contradiction resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based cAMP assays) to address discrepancies in reported activities .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H/13C NMR to confirm substituent positions (e.g., dimethylamino group at C2) and detect impurities (<0.5%) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C24H29N3O3 requires [M+H]+ = 408.2287) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Advanced: What strategies address low solubility in aqueous buffers during in vitro studies?

Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrin derivatives (e.g., HP-β-CD) to enhance solubility without cytotoxicity .
  • Prodrug modification : Introduce phosphate or PEG groups at the methoxy positions to improve hydrophilicity ().
  • Micellar encapsulation : Test biodegradable micelles (e.g., Pluronic F127) for controlled release in cell culture media .

Basic: How should researchers design stability studies for this compound under physiological conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the dimethylamino group .
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to assess methoxy group oxidation. Use amber vials for storage .
  • Thermal stability : Conduct accelerated stability testing at 40°C/75% RH for 1 month. Track changes in melting point (DSC) and crystallinity (PXRD) .

Advanced: What computational approaches predict the compound’s blood-brain barrier (BBB) penetration?

Answer:

  • LogP calculations : Use Molinspiration or ACD/Labs to estimate logP (~3.2). Values >2 suggest moderate BBB penetration .
  • PAMPA-BBB assay : Compare permeability (Pe) to reference drugs (e.g., donepezil) using artificial membrane models .
  • In silico docking : Model interactions with P-glycoprotein (P-gp) to predict efflux likelihood. Modify the indole moiety to reduce P-gp binding if needed .

Basic: What in vitro models are suitable for initial toxicity screening?

Answer:

  • Hepatotoxicity : Use HepG2 cells for CYP450 inhibition assays (e.g., CYP3A4) and measure ALT/AST release .
  • Cardiotoxicity : Screen hERG channel inhibition via patch-clamp electrophysiology (IC50 >10 µM desired) .
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay in CHO-K1 cells .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Answer:

  • Dimethylamino group : Replace with pyrrolidine or piperazine to enhance basicity and receptor binding .
  • Methoxy substitution : Test 2,4-difluoro or 2,4-dimethyl analogs to improve metabolic stability ().
  • Indole ring modification : Introduce halogens (e.g., Cl at C5) to boost hydrophobic interactions with target proteins .

Basic: What are the best practices for storing this compound long-term?

Answer:

  • Temperature : Store at -20°C under inert gas (argon) to prevent oxidation .
  • Lyophilization : Freeze-dry in aliquots to avoid repeated freeze-thaw cycles .
  • Container : Use glass vials with PTFE-lined caps to minimize adsorption .

Advanced: How can in vivo pharmacokinetic (PK) studies be optimized for this compound?

Answer:

  • Dosing route : Compare oral vs. intravenous administration in rodents to calculate bioavailability (F%) .
  • Tissue distribution : Use LC-MS/MS to quantify compound levels in brain, liver, and plasma at 1, 4, and 24 hours post-dose .
  • Metabolite profiling : Identify phase I/II metabolites via UPLC-QTOF-MS, focusing on N-demethylation and glucuronidation pathways .

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